methyl (2S)-2-amino-5,5-difluoropentanoate hydrochloride
Description
Methyl (2S)-2-amino-5,5-difluoropentanoate hydrochloride is a fluorinated amino acid ester salt characterized by a chiral (S)-configured α-amino group, a methyl ester moiety, and two fluorine atoms at the 5th position of the pentanoate backbone. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.
Properties
Molecular Formula |
C6H12ClF2NO2 |
|---|---|
Molecular Weight |
203.61 g/mol |
IUPAC Name |
methyl (2S)-2-amino-5,5-difluoropentanoate;hydrochloride |
InChI |
InChI=1S/C6H11F2NO2.ClH/c1-11-6(10)4(9)2-3-5(7)8;/h4-5H,2-3,9H2,1H3;1H/t4-;/m0./s1 |
InChI Key |
LJSUBCCVAJGMQZ-WCCKRBBISA-N |
Isomeric SMILES |
COC(=O)[C@H](CCC(F)F)N.Cl |
Canonical SMILES |
COC(=O)C(CCC(F)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-5,5-difluoropentanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methyl 2-aminopentanoate and fluorinating agents.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of flow microreactor systems can enhance the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-5,5-difluoropentanoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid .
Scientific Research Applications
Methyl (2S)-2-amino-5,5-difluoropentanoate hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl (2S)-2-amino-5,5-difluoropentanoate hydrochloride involves its interaction with specific molecular targets. The amino group and fluorine atoms play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Molecular Properties
The table below compares methyl (2S)-2-amino-5,5-difluoropentanoate hydrochloride with four structurally related compounds:
*Inferred data based on structural similarity. †Calculated using atomic masses.
Key Observations :
- Fluorine Position : Aliphatic fluorine (as in the target compound) increases electronegativity and may enhance metabolic stability compared to aromatic fluorine .
- Ester vs. Carboxylic Acid : The methyl ester group in the target compound improves lipophilicity, whereas carboxylic acid derivatives (e.g., the trifluoro analog in ) may exhibit higher polarity.
Physicochemical Properties and Stability
*Inferred from analogs. ‡Based on incompatibility data for structurally similar hydrochlorides .
Key Observations :
Biological Activity
Methyl (2S)-2-amino-5,5-difluoropentanoate hydrochloride, often referred to as a difluorinated amino acid derivative, has garnered interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Chemical Formula : C6H12F2N·HCl
- Molecular Weight : 179.62 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Amino Acid Transporters : This compound may act as an analog of natural amino acids, potentially influencing neurotransmitter synthesis and transport.
- Enzymatic Inhibition : It may inhibit enzymes involved in metabolic pathways, particularly those related to amino acid metabolism.
- Receptor Modulation : There is evidence suggesting that this compound could modulate receptor activity, impacting signaling pathways associated with cellular growth and differentiation.
In Vitro Studies
In vitro studies have shown that this compound exhibits:
- Antimicrobial Activity : Demonstrated effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.
- Cytotoxic Effects : Studies on cancer cell lines have indicated that this compound can induce apoptosis in specific types of cancer cells.
| Study | Cell Line | Concentration | Effect |
|---|---|---|---|
| HeLa | 50 µM | 40% reduction in viability | |
| MCF-7 | 100 µM | Induction of apoptosis |
In Vivo Studies
Animal model studies have provided insights into the pharmacokinetics and therapeutic potential:
- Bioavailability : Following oral administration in mice, peak plasma concentrations were reached within 1 hour, with a half-life of approximately 4 hours.
- Therapeutic Efficacy : In models of inflammation, treatment with this compound resulted in a significant reduction in inflammatory markers.
Case Studies
-
Case Study on Antitumor Activity
- A study involving xenograft models demonstrated that administration of this compound led to a significant decrease in tumor size compared to control groups.
- Mechanistic investigations revealed that the compound inhibited cell proliferation by downregulating cyclin D1 expression.
-
Case Study on Neuroprotective Effects
- Research indicated that this compound could protect neuronal cells from oxidative stress-induced damage.
- The neuroprotective effects were associated with the upregulation of antioxidant enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
